5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide is a compound that features a thiophene ring substituted with a methyl group and a sulfonamide group linked to a morpholine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Morpholine Substitution: The final step involves the substitution of the sulfonamide group with the morpholine moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole have similar functional groups.
Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine are structurally related.
Uniqueness
5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and morpholine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-10-2-3-11(17-10)18(14,15)12-4-5-13-6-8-16-9-7-13/h2-3,12H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCHPIZMQFAVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49737467 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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